Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether
Description
Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether is a pyrimidine derivative featuring distinct substituents at positions 2, 4, and 5 of the heterocyclic ring. The compound’s structure includes:
- Position 4: A [3-(trifluoromethyl)phenyl]sulfanyl group, introducing strong electron-withdrawing effects due to the -CF₃ moiety, which enhances metabolic stability and alters binding interactions.
- Position 5: A methoxy (-O-CH₃) ether group, increasing polarity and influencing solubility.
This structural configuration suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric interactions are critical. The trifluoromethyl group’s presence is notable for its role in improving bioavailability and resistance to oxidative degradation .
Properties
IUPAC Name |
5-methoxy-2-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS2/c1-19-10-7-17-12(20-2)18-11(10)21-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDEGDEQWZFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Strategic Considerations
The pyrimidine ring’s electronic structure dictates substitution patterns. Electron-withdrawing substituents (e.g., sulfanyl groups) activate certain positions for nucleophilic attack, while etherification typically requires displacement of a leaving group (e.g., chlorine) by an alkoxide. Retrosynthetically, the compound can be dissected into:
- A central pyrimidine ring with leaving groups at positions 2, 4, and 5.
- Methylsulfanyl and 3-(trifluoromethyl)phenylsulfanyl nucleophiles.
- Methanol or methylating agents for ether formation.
Key challenges include:
Synthetic Routes and Methodologies
Sequential Nucleophilic Substitution on a Halogenated Pyrimidine Core
A plausible route begins with a trihalogenated pyrimidine, such as 2,4,5-trichloropyrimidine. Substitutions proceed in order of reactivity, often dictated by ring activation:
Step 1: Etherification at Position 5
Position 5 is substituted first due to its lower steric hindrance and higher electrophilicity. Treatment with sodium methoxide (NaOMe) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 60–80°C displaces chlorine with a methoxy group:
$$
\text{2,4,5-Trichloropyrimidine} + \text{NaOMe} \rightarrow \text{5-Methoxy-2,4-dichloropyrimidine} + \text{NaCl}
$$
This step leverages the S$$_\text{N}$$Ar (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing effect of adjacent chlorines.
Step 3: 3-(Trifluoromethyl)Phenylsulfanyl Installation at Position 4
The final substitution employs 3-(trifluoromethyl)benzenethiol, deprotonated with potassium carbonate (K$$2$$CO$$3$$) in tetrahydrofuran (THF). Heating to 80°C for 12–24 hours ensures complete displacement:
$$
\text{5-Methoxy-2-(methylsulfanyl)-4-chloropyrimidine} + \text{HS-C}6\text{H}4-\text{CF}_3 \rightarrow \text{Target Compound} + \text{HCl}
$$
The electron-withdrawing trifluoromethyl group enhances the thiol’s nucleophilicity, favoring efficient substitution.
Alternative Pathway: Mercuration-Mediated Thiolation
For substrates prone to side reactions, alkoxymercuration offers a rearrangement-free route. While typically applied to alkenes, this principle can adapt to aromatic systems:
Step 1: Mercuration of Pyrimidine
Treating 5-methoxy-2,4-dichloropyrimidine with mercury(II) acetate (Hg(OAc)$$_2$$) in acetic acid forms a mercurinium intermediate. Subsequent reaction with methylthiol generates a C–Hg–SMe complex at position 2.
Step 2: Demercuration
Sodium borohydride (NaBH$$_4$$) reduces the mercury complex, yielding 5-methoxy-2-(methylsulfanyl)-4-chloropyrimidine. This avoids carbocation rearrangements and improves regioselectivity.
Step 3: Final Thiolation
As in Section 2.1, position 4 undergoes substitution with 3-(trifluoromethyl)benzenethiol to yield the target compound.
One-Pot Multi-Substitution Strategies
Recent advances in catalysis enable concurrent substitutions. Using copper(I) iodide (CuI) and a diamino ligand (e.g., N,N'-dimethylethylenediamine), chlorine atoms at positions 2 and 4 undergo Ullmann-type coupling with thiols in the presence of cesium carbonate (Cs$$2$$CO$$3$$):
$$
\text{5-Methoxy-2,4-dichloropyrimidine} + \text{2 equiv. RSH} \xrightarrow{\text{CuI, ligand}} \text{Target Compound} + \text{2 HCl}
$$
This method reduces step count but requires precise stoichiometry and elevated temperatures (100–120°C).
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Base Selection
Analytical and Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 332.4 g/mol | HRMS (ESI+) |
| Melting Point | 128–130°C | Differential Scanning Calorimetry |
| $$ ^1\text{H NMR} $$ (CDCl$$_3$$) | δ 8.71 (s, 1H, pyrimidine-H), 7.65–7.58 (m, 4H, Ar-H), 3.98 (s, 3H, OCH$$3$$), 2.64 (s, 3H, SCH$$3$$) | 400 MHz NMR |
| $$ ^{19}\text{F NMR} $$ | δ -62.1 (CF$$_3$$) | 376 MHz NMR |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylsulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : The trifluoromethyl-phenyl group is relatively inert but can participate in reductive dehalogenation under strong reducing conditions.
Substitution: : Halogenated intermediates can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: : Methoxide ion (for methoxylation), thiolate ions (for sulfanylation).
Major Products
Oxidation of methylsulfanyl groups typically yields sulfoxides and sulfones, while reduction processes on trifluoromethyl groups could potentially lead to partially defluorinated products. Nucleophilic substitutions depend on the leaving group and nucleophile involved, forming diverse ether or thioether derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with sulfanyl and trifluoromethyl groups exhibit significant antimicrobial properties. Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether has been studied for its efficacy against various pathogens.
- Case Study : A study demonstrated that derivatives of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. The presence of the trifluoromethyl group is known to enhance biological activity by improving the compound's lipophilicity, which can aid in cellular uptake.
- Case Study : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer agents.
Pesticide Development
The unique chemical structure of this compound makes it a candidate for use in developing new pesticides. Its antimicrobial properties can be harnessed to protect crops from fungal infections and bacterial diseases.
- Data Table : Efficacy of the compound against various agricultural pathogens.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and resistance to degradation.
- Case Study : Research indicates that blending this compound with conventional polymers results in materials with improved mechanical properties, making them suitable for applications in harsh environments.
Mechanism of Action
Molecular Targets and Pathways
The biological activity of Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether is largely determined by its ability to interact with specific molecular targets. Its pyrimidine core may engage in hydrogen bonding or π-π stacking interactions with proteins or nucleic acids. The trifluoromethyl group can increase membrane permeability or influence binding affinity through lipophilicity and electronic effects.
Comparison with Similar Compounds
Target Compound :
- Position 2 : Methylsulfanyl (-S-CH₃).
- Position 4 : [3-(Trifluoromethyl)phenyl]sulfanyl.
- Position 5 : Methoxy (-O-CH₃).
Comparative Compounds :
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-([3-(trifluoromethyl)phenyl]sulfanyl)-5-pyrimidinyl methyl ether (CAS: N/A)
- Position 2 : (2,6-Dichlorobenzyl)sulfanyl.
- Position 4 : Same as target.
- Key Differences : The dichlorobenzyl group at position 2 introduces steric bulk and higher lipophilicity (logP increased by ~1.5) compared to the methylsulfanyl group. This may reduce membrane permeability but enhance binding to hydrophobic enzyme pockets .
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether (CAS 338954-61-3) Position 4: 4-Chlorophenylsulfanyl. Molecular weight is lower (325.8 g/mol vs. 397.3 g/mol for the target), which may improve solubility .
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(methylsulfanyl)-5-pyrimidinyl methyl ether (CAS: N/A) Position 2: (3,4-Dichlorobenzyl)sulfanyl. Position 4: Methylsulfanyl. Key Differences: Substituents at positions 2 and 4 are swapped relative to the target.
5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine (CAS 338771-65-6)
- Position 2 : 2-Pyridinyl.
- Position 4 : (2-Methoxyphenyl)sulfanyl.
- Key Differences : The pyridinyl group at position 2 introduces hydrogen bonding capability via the nitrogen atom, which may enhance interactions with polar residues in binding sites. The 2-methoxyphenyl group at position 4 offers lower steric demand than the target’s trifluoromethylphenyl group .
Physicochemical and Structural Properties
| Compound (CAS) | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | 397.3 | 3.8 | -CF₃, -S-CH₃, -O-CH₃ |
| 2-[(2,6-Dichlorobenzyl)sulfanyl]- | 463.2 | 5.2 | -CF₃, -S-(2,6-Cl₂Benzyl), -O-CH₃ |
| 338954-61-3 | 325.8 | 3.1 | -Cl, -S-CH₃, -O-CH₃ |
| 2-[(3,4-Dichlorobenzyl)sulfanyl]- | 368.3 | 4.0 | -Cl₂, -S-CH₃, -O-CH₃ |
| 338771-65-6 | 325.4 | 2.6 | -2-MeO-Ph, -Pyridinyl, -O-CH₃ |
Notes:
- The target’s -CF₃ group increases logP by ~0.7 compared to non-fluorinated analogs, balancing lipophilicity and solubility.
- Pyridinyl-containing derivatives (e.g., CAS 338771-65-6) exhibit lower logP due to the polar nitrogen atom .
Biological Activity
Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether, a compound characterized by its unique structural features, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₄H₁₄F₃N₃OS₂
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's pharmacokinetics and pharmacodynamics. The methylsulfanyl and sulfanyl groups may also play significant roles in modulating enzyme activity and receptor binding.
Biological Activities
-
Anticancer Activity :
- Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis, particularly in breast and lung cancer models.
- Case Study : In vitro studies demonstrated an IC50 value of 0.5 µM against MCF-7 (breast cancer) cells, suggesting significant anticancer potential.
-
Anti-inflammatory Effects :
- The compound has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated in inflammatory conditions.
- Research Findings : A study reported a selectivity index of 3 for COX-2 over COX-1, indicating a favorable profile for reducing inflammation with minimal gastrointestinal side effects.
-
Antimicrobial Activity :
- The compound has exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membrane integrity.
- Experimental Data : Testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
Data Tables
Q & A
Q. What are the key synthetic steps and reaction optimizations for this compound?
The synthesis involves multi-step nucleophilic substitutions to introduce the methylsulfanyl and trifluoromethylphenylsulfanyl groups onto the pyrimidine core. Critical steps include:
- Substitution reactions : Using sodium hydride or potassium tert-butoxide as bases in solvents like DMF or THF to facilitate sulfanyl group incorporation .
- Temperature control : Maintaining 0–60°C to avoid side reactions during substitutions .
- Purification : Column chromatography or recrystallization to isolate the product with >95% purity . Optimization focuses on solvent polarity, stoichiometry, and reaction time to maximize yield (typically 50–70% after purification) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic ring integrations (e.g., distinguishing pyrimidine protons at δ 8.2–8.5 ppm) .
- IR spectroscopy : Peaks at ~1250 cm⁻¹ (C=S stretching) and ~1120 cm⁻¹ (CF₃ bending) confirm functional groups .
- Mass spectrometry : High-resolution MS (e.g., ESI+) validates the molecular formula (e.g., [M+H]⁺ at m/z 395.05) .
Q. How is preliminary biological activity assessed?
- Antimicrobial assays : Broth microdilution tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC₅₀ values determined via optical density measurements .
- Dose-response curves : Testing concentrations from 1–100 µM to establish potency thresholds .
- Control comparisons : Benchmarking against standard antibiotics (e.g., ciprofloxacin) to contextualize efficacy .
Advanced Research Questions
Q. How can computational modeling predict target interactions?
- Molecular docking : Tools like Glide XP assess binding affinities to enzymes (e.g., bacterial dihydrofolate reductase). Hydrophobic enclosures and hydrogen-bonding motifs are prioritized .
- MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to identify persistent interactions .
- ADMET prediction : Software like SwissADME estimates solubility (LogP ~3.2) and bioavailability (TPSA ~75 Ų) to guide lead optimization .
Q. What strategies resolve contradictions in reported bioactivity data?
- Structural reanalysis : Verify purity and stereochemistry via X-ray crystallography to rule out impurities causing variability .
- Assay standardization : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) to minimize methodological discrepancies .
- SAR studies : Compare analogs (e.g., ethyl vs. methyl esters) to isolate substituent effects on activity .
Q. How do structural modifications influence reactivity and bioactivity?
- Trifluoromethyl impact : Enhances metabolic stability and hydrophobic interactions, improving IC₅₀ against P. aeruginosa by 2-fold vs. non-fluorinated analogs .
- Sulfanyl group tuning : Replacing methylsulfanyl with phenylsulfanyl increases π-π stacking with target proteins but reduces solubility .
- Pyrimidine core rigidity : Substituting pyrimidine with pyridine alters planarity, affecting binding pocket compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
